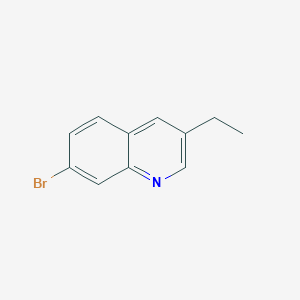














|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].S(=O)(=O)(O)O.[CH2:28]([C:30](=[CH2:33])[CH:31]=O)[CH3:29]>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:6]([CH:31]=[C:30]([CH2:28][CH3:29])[CH:33]=[N:5]2)=[CH:7][CH:8]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
sodium 3-nitro-benzene sulfonate
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
401i
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 110° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After maintaining the reaction temperature at 100° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 110° C
|
|
Type
|
CUSTOM
|
|
Details
|
was then elevated to 120° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 120° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was increased to 130° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Finally, the reaction temperature was raised to 140° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with ice (50 g)
|
|
Type
|
ADDITION
|
|
Details
|
the pH of the resulting mixture was adjusted to by addition of 6 N aqueous sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with two 30 ml portions of methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (anhydrous sodium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
affording an amber oil
|
|
Type
|
WASH
|
|
Details
|
eluting with methylene chloride
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.46 g | |
| YIELD: PERCENTYIELD | 19.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |